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Compound of Interest

Compound Name: D-(+)-Maltose monohydrate

Cat. No.: B134456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units, is a

fundamental carbohydrate with wide-ranging applications in research, pharmaceutical

development, and biotechnology. This technical guide provides an in-depth overview of its

chemical and physical properties, safety data, and relevant experimental protocols. The

information is presented to support its use in laboratory and manufacturing settings, ensuring

safe handling and effective application.

Chemical and Physical Properties
D-(+)-Maltose monohydrate is a white crystalline powder. Key quantitative data regarding its

properties are summarized in the tables below.

Table 1: General and Physical Properties of D-(+)-
Maltose Monohydrate
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Property Value Reference

CAS Number 6363-53-7 [1][2][3]

Molecular Formula C₁₂H₂₂O₁₁·H₂O [1]

Molecular Weight 360.31 g/mol [1]

Appearance White crystalline powder

Melting Point 102-103 °C [4]

Solubility in Water 50 mg/mL [4]

Optical Activity [α]20/D
+128.0 to +132.0° (c=4 in

water + trace NH₄OH)
[4]

pH 5.0-7.0 (180 g/L at 25°C) [4]

Table 2: Toxicological and Ecological Data
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Endpoint Result Reference

Acute Toxicity Not classified as acutely toxic. [5][6]

Skin Corrosion/Irritation Not classified as a skin irritant. [5][6]

Serious Eye Damage/Irritation
Not classified as an eye

irritant.
[5][6]

Respiratory or Skin

Sensitization
Not classified as a sensitizer. [5][6]

Germ Cell Mutagenicity Not classified as a mutagen. [5][6]

Carcinogenicity

Not classified as a carcinogen

by IARC, ACGIH, NTP, or

OSHA.

[5]

Reproductive Toxicity
Not classified as a

reproductive toxicant.
[5][6]

Ecological Toxicity No data available. [5]

Persistence and Degradability No data available. [5]

Bioaccumulative Potential No data available. [5]

Safety Data Sheet (SDS) Summary
According to the available Safety Data Sheets, D-(+)-Maltose monohydrate is not classified

as a hazardous substance.[1][5][6] However, standard laboratory safety practices should

always be observed.

Hazards Identification: Not a hazardous substance or mixture.[1]

First Aid Measures:

Inhalation: Move person into fresh air.

Skin Contact: Wash off with soap and plenty of water.

Eye Contact: Flush eyes with water as a precaution.
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Ingestion: Rinse mouth with water.[1]

Firefighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon

dioxide.[1]

Handling and Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

Personal Protective Equipment:

Eye/Face Protection: Safety glasses.

Skin Protection: Handle with gloves.

Respiratory Protection: Not required under normal use.[1]

Experimental Protocols
This section details methodologies for key experiments involving the identification and

quantification of D-(+)-Maltose.

Qualitative Test for Reducing Sugars (Benedict's Test)
This test is used to identify the presence of reducing sugars, such as maltose.

Methodology:

Add 1 mL of the sample solution to a test tube.

Add 2 mL of Benedict's reagent to the test tube.

Heat the test tube in a boiling water bath for 3-5 minutes.

Observe any color change. A change from blue to green, yellow, orange, or brick-red

indicates the presence of a reducing sugar. The final color can give a semi-quantitative

indication of the concentration of the reducing sugar.[7]

Enzymatic Quantification of Maltose
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This protocol describes a common method for the quantitative determination of maltose using

an enzymatic assay kit.

Methodology:

Sample Preparation: Prepare samples and standards in a 96-well plate.

Enzymatic Conversion: Add α-D-Glucosidase to each sample and standard well to convert

maltose to glucose.

Reaction Mixture: Prepare a reaction mix containing a glucose probe and enzyme mix. Add

this to each well.

Incubation: Incubate the plate at 37°C, protected from light.

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength. The

concentration of maltose in the sample is proportional to the signal generated.[6][8]

Diagrams
The following diagrams illustrate key experimental workflows related to the analysis of D-(+)-

Maltose.
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Qualitative Analysis Workflow

Sample Solution
(containing Maltose)

Add Benedict's Reagent

Heat in Water Bath

Observe Color Change
(Blue -> Green/Yellow/Orange/Red)

Click to download full resolution via product page

Caption: Workflow for the qualitative detection of maltose using Benedict's Test.
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Quantitative Enzymatic Assay Workflow

Sample/Standard Preparation
(in 96-well plate)

Add α-D-Glucosidase
(Maltose -> 2 Glucose)

Add Reaction Mix
(Glucose Probe + Enzyme Mix)

Incubate at 37°C

Measure Absorbance/
Fluorescence

Calculate Maltose
Concentration

Click to download full resolution via product page

Caption: Workflow for the quantitative determination of maltose via an enzymatic assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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